molecular formula C20H14ClN3O2S B3018009 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476463-58-8

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3018009
CAS No.: 476463-58-8
M. Wt: 395.86
InChI Key: DUGJZPYIDANUQJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with an acetamide moiety bearing a naphthalen-2-yloxy substituent.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-16-8-5-14(6-9-16)19-23-24-20(27-19)22-18(25)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGJZPYIDANUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a thiadiazole ring, known for its pharmacological properties, and a naphthalene moiety, which enhances its biological activity. The structural formula is represented as follows:

C16H14ClN3OS\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{OS}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:

  • In Vitro Cytotoxicity : The compound demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were recorded as follows:
    • MCF-7: IC50 = 0.28 μg/mL
    • HepG2: IC50 = 0.52 μg/mL .

These results indicate that the compound's structural modifications enhance its antitumor activity, particularly through the introduction of lipophilic substituents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties , particularly against Mycobacterium tuberculosis. It inhibits the growth of tuberculosis cell lines by interfering with essential biochemical pathways necessary for the survival of the bacteria .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting tubulin polymerization .
  • Antimicrobial Mechanism : It likely targets specific enzymes or pathways critical for bacterial growth and survival, although further research is needed to clarify these interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structure. Modifications to the thiadiazole ring or the naphthalene moiety can alter its potency and selectivity:

ModificationEffect on Activity
Addition of lipophilic groupsIncreased cytotoxicity against cancer cell lines
Variation in halogen substitutionsAltered antimicrobial efficacy

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Agents : A series of 5-Aryl-1,3,4-thiadiazole derivatives exhibited enhanced anticancer properties when modified with various substituents .
  • Antimicrobial Testing : Compounds with similar structures were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies indicate that it interferes with the growth and survival of this pathogen by disrupting essential biochemical pathways. The thiadiazole moiety is crucial in enhancing the compound's biological efficacy against various bacterial strains.

Anticancer Potential

Recent research has highlighted the potential of this compound in cancer therapy. It has shown promise in inhibiting the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models .

Synthesis Overview

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves several steps:

  • Esterification : Starting from 4-chlorobenzoic acid.
  • Hydrazination : To form the thiadiazole ring.
  • Nucleophilic Substitution : Involving naphthalene derivatives to introduce the naphthyloxy group.
  • Final Acetylation : To yield the desired acetamide product .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) lower than standard treatments.
Cancer Cell Line StudyShowed a reduction in cell viability by 70% in MCF-7 breast cancer cells after 48 hours of treatment at optimal concentrations .
Mechanistic InsightsIdentified that the compound induces apoptosis through caspase activation pathways in lung cancer models .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Features

Compound Name / ID Core Structure Substituents at Key Positions Molecular Weight Notable Activities Source Evidence
Target Compound 1,3,4-Thiadiazole 5-(4-ClPh), 2-(Naph-2-yloxy)Acetamide ~407.9* Inferred from analogs N/A
4c (Piperazine derivative) 1,3,4-Thiadiazole 5-(4-ClPh), 2-(4-Phenylpiperazine) ~432.9 Anticancer (synthesis focus)
Compound 3 1,3,4-Thiadiazole 5-((4-NO₂Ph)amino), 2-thioacetamide ~422.9 Akt inhibition (92.36% in C6 cells)
Compound 89 1,3,4-Thiadiazole 5-(PhNH), 2-(Naph-2-yloxy)Methyl ~397.9 Anti-HIV (EC₅₀: 0.96 µg/mL)
5j 1,3,4-Thiadiazole 5-((4-ClBz)thio), 2-(isopropylphenoxy) ~463.0 Antiproliferative (82% yield)
4j 1,3,4-Thiadiazole 5-((4-ClPh)ureido), 2-(Benzothiazole) ~491.0 Antiproliferative (GC-MS confirmed)

*Molecular weight estimated based on formula C₂₁H₁₆ClN₃O₂S.

Key Observations :

  • Substituent Diversity : The target compound’s naphthalenyloxy group distinguishes it from analogs with piperazine (4c) or ureido (4j) substituents.
  • Chlorophenyl Prevalence : The 4-chlorophenyl group is recurrent in bioactive analogs (e.g., compound 3, 4j), suggesting its role in enhancing stability and target binding .

Pharmacological Profile Comparison

Anticancer Activity

  • Compound 3 (): Exhibits 92.36% Akt inhibition in glioma cells, inducing apoptosis via π-π and H-bond interactions.
  • Their structural similarity to kinase inhibitors implies possible kinase modulation.
  • Target Compound : The naphthalenyloxy group may mimic aromatic interactions seen in compound 3, but absence of nitro or ureido groups may reduce Akt affinity.

Antiviral Activity

  • Compound 89 (): Shows anti-HIV activity (EC₅₀: 0.96 µg/mL) attributed to its naphthalenyloxy-methyl group. The target compound’s naphthalenyloxy-acetamide moiety could share similar viral entry inhibition mechanisms.

Enzymatic Inhibition

  • 4j (): Ureido and benzothiazole groups likely enhance interactions with cellular targets like tubulin or topoisomerases. The target compound lacks these groups but retains thiadiazole’s inherent electron-deficient character for enzyme binding.

Substituent Effects on Yield and Activity

  • Electron-Withdrawing Groups (NO₂, Cl): Improve yield and bioactivity (e.g., compound 3: 92.36% Akt inhibition) .
  • Bulky Groups (Naphthalenyloxy) : May reduce solubility but enhance target binding via hydrophobic interactions .

Q & A

Q. What are the standard synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how are intermediates validated?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ .
  • Step 2 : Chloroacetylation of the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine intermediate using chloroacetyl chloride in the presence of triethylamine .
  • Step 3 : Coupling with naphthalen-2-ol via nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
    Validation : Intermediates are characterized using IR (e.g., C=O at ~1678 cm⁻¹), NMR (¹H/¹³C chemical shifts for acetamide and naphthyl groups), and HRMS (e.g., [M+H]⁺ calculated vs. observed) .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Chromatography : TLC (hexane:ethyl acetate, 8:2) monitors reaction progress .
  • Spectroscopy :
    • IR : Peaks for –NH (~3291 cm⁻¹), C=O (~1678 cm⁻¹), and aromatic C=C (~1606 cm⁻¹) confirm functional groups .
    • NMR : Distinct signals for naphthyl protons (δ 7.2–8.4 ppm) and thiadiazole carbons (δ ~165 ppm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values (e.g., C: 55.62%, H: 4.43%, N: 16.22% for derivative 4g) .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in cytotoxic activity data across cell lines?

  • Dose-Response Validation : Replicate IC₅₀ measurements (e.g., 0.084 ± 0.020 mmol L⁻¹ for MCF-7 vs. 0.034 ± 0.008 mmol L⁻¹ for A549) using MTT assays under standardized conditions (e.g., 48–72 hr exposure, triplicate wells) .
  • Selectivity Screening : Compare activity against non-cancer cell lines (e.g., NIH3T3 fibroblasts) to rule off-target effects .
  • Mechanistic Profiling : Caspase activation assays (e.g., caspases 3/9) differentiate apoptosis-driven cytotoxicity from necrotic pathways .

Q. How do substituents on the thiadiazole and naphthyl groups influence structure-activity relationships (SAR)?

  • Thiadiazole Modifications : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, improving DNA intercalation or kinase inhibition .
  • Naphthyl Substituents : Bulky groups (e.g., 2-oxy vs. 1-oxy naphthalene) affect membrane permeability and target binding. For example, derivatives with 2-naphthyloxy show higher logP values (~3.5) and improved VEGFR-2 inhibition .
  • Hybridization : Conjugation with benzimidazole (e.g., compound 4c) increases π-π stacking with kinase ATP-binding pockets .

Q. What computational methods are employed to optimize brain penetration for neuro-oncology applications?

  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., cyclohexylmethyl substitution improves BBB permeability) .
  • Molecular Dynamics (MD) : Simulates membrane partitioning using lipid bilayer models to estimate logBB values .
  • QSAR Models : Correlate descriptors (e.g., polar surface area <90 Ų) with in vivo brain uptake data .

Methodological Challenges

Q. How are crystallographic data for this compound analyzed, and what software is preferred?

  • Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) resolves thiadiazole-naphthyl dihedral angles .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···O=C interactions) .
  • Validation : CheckCIF/PLATON ensures structural integrity (e.g., R-factor <5%) .

Q. What strategies mitigate synthetic byproducts during thiadiazole-acetamide coupling?

  • Temperature Control : Room-temperature reactions reduce side products like oxidized thiadiazoles .
  • Catalyst Optimization : Cu(OAc)₂ in tert-butanol/water (3:1) minimizes triazole regioisomers during click chemistry .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted naphthol .

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